4,5-Dimetilpiridin-2-amina

Descripción general

Descripción

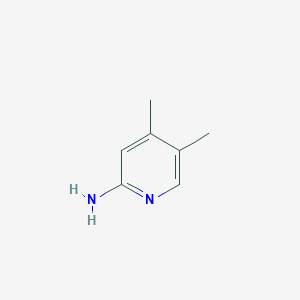

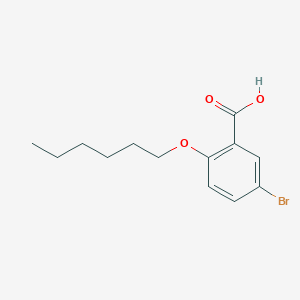

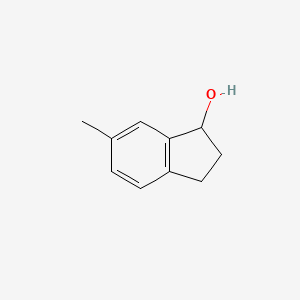

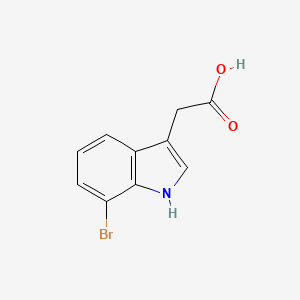

4,5-Dimethylpyridin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms. In the case of 4,5-dimethylpyridin-2-amine, the pyridine ring is substituted with two methyl groups at the 4 and 5 positions and an amine group at the 2 position.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a compound related to 4,5-dimethylpyridin-2-amine, proceeds via a pyrylium salt intermediate, which is then reacted with amines such as methylamine or ethylamine to form N-alkylpyridinium salts . This suggests that a similar approach could be used for synthesizing 4,5-dimethylpyridin-2-amine, starting from an appropriate pyrylium salt and then introducing the amine group.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of N-amino-3,5-dimethylpyridinium chloride, a compound structurally similar to 4,5-dimethylpyridin-2-amine, has been determined to be triclinic with specific space group parameters . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can provide insights into the reactivity and interactions of the compound.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including amination, as seen in the synthesis of N-amino-3,5-dimethylpyridinium chloride . The reactivity of the pyridine ring can be influenced by the presence of substituents, which can either activate or deactivate the ring towards further chemical transformations. For instance, the presence of electron-donating groups, such as methyl groups, can increase the nucleophilicity of the ring, facilitating reactions with electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, including 4,5-dimethylpyridin-2-amine, are influenced by their molecular structure. The presence of an amine group can lead to the formation of hydrogen bonds, which can affect the compound's boiling point, solubility, and stability. The methyl groups can increase the hydrophobic character of the molecule, affecting its solubility in organic solvents. Spectroscopic methods such as NMR, FTIR, UV-Vis, and mass spectrometry are commonly used to characterize these compounds and confirm their structural properties .

Aplicaciones Científicas De Investigación

Organocatálisis en la Oxidación Selectiva

“4,5-Dimetilpiridin-2-amina” se ha utilizado como catalizador en la oxidación selectiva de aromáticos metilados con oxígeno molecular. Este proceso es fundamental en la industria química, donde los productos de oxidación sirven como bloques de construcción versátiles en la fabricación de plásticos, fibras sintéticas, productos farmacéuticos y perfumes. El uso de “this compound” en esta capacidad ofrece una alternativa más ecológica a los oxidantes estequiométricos tradicionales, reduciendo los residuos químicos y evitando la contaminación de los productos con iones metálicos tóxicos .

Síntesis de Indoles y Tetrazoles

El compuesto se ha incorporado en la síntesis de nuevos líquidos iónicos que actúan como catalizadores eficientes para la síntesis de indol de Fischer y la formación de 1H-tetrazoles a través de la química de clic. Estas reacciones son significativas en la industria farmacéutica para producir compuestos con diversas actividades biológicas. El método es ecológico, requiere una carga mínima de catalizador y se puede realizar en condiciones sin disolvente .

Simulaciones de Dinámica Molecular

Los líquidos iónicos basados en “this compound” se han evaluado utilizando simulaciones de dinámica molecular. Estas simulaciones proporcionan información valiosa sobre las propiedades estructurales y de transporte de los líquidos iónicos, que son cruciales para comprender su comportamiento en diferentes aplicaciones, como la catálisis y la ciencia de los materiales .

Cálculos de Energía de Enlace

La estabilidad de “this compound” se ha evaluado mediante cálculos de energía de enlace utilizando el método MP2. Este análisis es importante para predecir el comportamiento del compuesto en diversas reacciones químicas y para diseñar nuevos compuestos con las propiedades deseadas .

Aplicaciones de Química Verde

Como parte del movimiento de la química verde, “this compound” contribuye al desarrollo de procesos químicos más sostenibles. Su uso en la catálisis y como componente de los líquidos iónicos se alinea con los principios de la química verde, que apuntan a reducir o eliminar el uso y la generación de sustancias peligrosas .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s structurally similar to 4-dimethylaminopyridine (dmap), which is a highly efficient acylation catalyst used in organic synthesis . DMAP enhances the nucleophilicity of the pyridine nitrogen atom, allowing it to attack the electrophilic carbonyl carbon of an acylating agent . This results in the formation of an acylated product and the regeneration of the DMAP catalyst .

Propiedades

IUPAC Name |

4,5-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQFIVPHBLAONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496630 | |

| Record name | 4,5-Dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57963-11-8 | |

| Record name | 4,5-Dimethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57963-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)